3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound characterized by a quinazolinone core structure with a piperidine ring. This compound has garnered significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antimalarial, and anticancer properties. Its unique structure allows for various chemical modifications, making it a valuable target for synthetic and medicinal research.
This compound is classified under heterocyclic compounds, specifically within the category of quinazolinones. It is often utilized in scientific research for its biological activities and serves as a precursor for synthesizing more complex derivatives. The compound's chemical identity can be denoted by its IUPAC name: 3-(1-benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one.
The synthesis of 3-(1-benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves several key steps:
3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions:
The mechanism of action for 3-(1-benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific biological targets. It may inhibit certain enzymes or receptors involved in disease pathways, potentially leading to therapeutic effects against various conditions such as cancer or infections. The exact molecular targets can vary based on the specific biological context and applications being studied .
The compound is typically characterized by its solubility in organic solvents like ethanol and methanol. Its melting point and boiling point data have not been extensively documented but can be determined through experimental methods.
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize this compound and confirm its structure .
3-(1-Benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one has several scientific applications:
The quinazolinone core represents a critical structural element in 3-(1-benzylpiperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one, with cyclization methodologies dictating both efficiency and purity. Two principal strategies dominate the literature: anthranilic acid derivatization and isatoic anhydride ring closure.
The Niementowski condensation employs anthranilic acid derivatives and formamide under elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline intermediates. This method offers atom economy but suffers from moderate yields (~45–65%) due to competing decarboxylation and oligomerization side reactions [9]. Optimization studies reveal that microwave irradiation reduces reaction times from hours to minutes while improving yields to >75% by minimizing thermal degradation [3].
Alternatively, the Grimmel-Guinther-Morgan synthesis utilizes anthranilic acids condensed with amines in the presence of phosphorus trichloride. This method enables direct incorporation of the piperidine moiety at C-3 during cyclization. When 4-aminopiperidine reacts with 2-carboxyphenyl isothiocyanate under dehydrating conditions, it affords the tetrahydroquinazolinone scaffold in a single step with yields reaching 70–82% [3] [9]. Recent advances employ o-iodoxybenzoic acid (IBX)-mediated tandem reactions between o-aminobenzylamines and aldehydes, achieving cyclization under mild conditions with exceptional functional group tolerance [3].
Table 1: Comparative Analysis of Quinazolinone Cyclization Methods
Method | Reagents/Conditions | Yield Range | Key Advantages |
---|---|---|---|
Niementowski Condensation | Anthranilic acid + formamide, 130°C | 45–65% | Atom economy, simple setup |
Microwave-Niementowski | Anthranilic acid + formamide, MW | >75% | Rapid, reduced side products |
Grimmel-Guinther-Morgan | Anthranilic acid + amine + PCl₃ | 70–82% | Direct C-3 functionalization |
IBX-Mediated Cyclization | o-aminobenzylamine + aldehyde, IBX | 85–92% | Mild conditions, high functional tolerance |
Introduction of the 1-benzylpiperidin-4-yl group occurs via nucleophilic substitution or transition-metal-catalyzed C–H activation. Classical N-benzylation involves reacting 3-(piperidin-4-yl)-1,2,3,4-tetrahydroquinazolin-2-one with benzyl halides under basic conditions (K₂CO₃ or DIPEA). Solvent selection critically influences regioselectivity: polar aprotic solvents like dimethylformamide favor N-alkylation, while tetrahydrofuran reduces O-alkylation byproducts [6].
Direct C–H functionalization strategies bypass pre-formed piperidine intermediates. Rhodium-catalyzed insertions using donor/acceptor carbenes enable site-selective C-2 or C-3 benzylation on N-protected piperidines. Key factors controlling regioselectivity include:
Table 2: Regioselectivity Control in Piperidine C–H Functionalization
Piperidine Substrate | Catalyst System | Primary Site | Yield (%) | Stereoselectivity |
---|---|---|---|---|
N-Boc-piperidine | Rh₂(R-TCPTAD)₄ + ArN₂CHCO₂CH₂CCl₃ | C-2 | 83 | 93% ee |
N-Brosyl-piperidine | Rh₂(R-TPPTTL)₄ + ArN₂CHCO₂CH₂CCl₃ | C-4 | 87 | 76% ee |
N-α-Oxoarylacetyl-piperidine | Rh₂(S-2-Cl-5-BrTPCP)₄ | C-3 (indirect) | 42–80 | Moderate |
Transitioning from batch to continuous flow reactors addresses key scalability challenges: exothermicity control in cyclization steps and impurities from thermal gradients. Microfluidic systems (tube i.d. <1 mm) enable:
Reactor design parameters for optimal throughput include:
Case studies demonstrate kilogram-scale production using telescoped flow sequences: anthranilic acid derivatization → quinazolinone cyclization → piperidine benzylation achieves 68% overall yield with >99.5% purity, surpassing batch processing by 18% [5]. Solvent recycling within closed-loop systems further improves process mass intensity (PMI) by 40%.
The quinazolinone-piperidine scaffold enables diverse structural diversification for structure-activity relationship studies. Key modification sites include:
Reductive amination of the quinazolinone carbonyl represents an underutilized strategy. Sodium cyanoborohydride in methanol reduces the carbonyl to a methylene group while concurrently introducing alkylamines, yielding N-alkyl-1,2,3,4-tetrahydroquinazoline analogues. This one-pot transformation achieves 60–75% yields but requires careful pH control (pH 6–7) to minimize over-reduction [7].
Recent innovations exploit click chemistry on azido-functionalized intermediates: Copper-catalyzed azide-alkyne cycloadditions (CuAAC) generate triazole-linked derivatives like 3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones. These compounds demonstrate potent cytotoxicity (IC₅₀ = 2.1 μM against SW620 colon cancer), validating the role of C-3 modifications in bioactivity enhancement [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8